molecular formula C23H27N3O4S B2445346 N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797026-86-8

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2445346
CAS No.: 1797026-86-8
M. Wt: 441.55
InChI Key: ZMAHUHYHXLTSAE-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-30-20-9-11-25(12-10-20)19-5-3-18(4-6-19)24-31(28,29)21-14-16-2-7-22(27)26-13-8-17(15-21)23(16)26/h3-6,14-15,20,24H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAHUHYHXLTSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action related to this compound.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrroloquinoline core with a sulfonamide group and a methoxypiperidine moiety. The synthesis typically involves multi-step organic reactions that allow for the formation of the desired functional groups while maintaining structural integrity.

Synthetic Pathway

The synthesis involves the following key steps:

  • Formation of the Pyrroloquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonamide Group : This step typically employs sulfonyl chlorides to introduce the sulfonamide functionality.
  • Incorporation of the Methoxypiperidine Moiety : This is usually done via nucleophilic substitution reactions.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory activity against FGFRs. FGFRs are critical in various signaling pathways associated with tumor growth and metastasis.

Table 1: Biological Activity Against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h7925712

This data suggests that the compound has a promising profile for further development as an anticancer agent targeting FGFR-related pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cell lines. Specifically, it was observed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis .

Case Study: Breast Cancer Cell Line

In a controlled study using the 4T1 breast cancer cell line:

  • Cell Proliferation : A dose-dependent decrease in cell viability was noted.
  • Apoptosis Induction : Markers such as cleaved caspase-3 were significantly elevated after treatment.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to FGFRs : The compound competes with natural ligands for binding to FGFRs, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways through caspase activation and mitochondrial dysfunction.

Preparation Methods

Construction of the Pyrroloquinoline Core

The fused tricyclic system is assembled via a Dieckmann cyclization strategy:

  • Quinoline precursor preparation : 2-Chloroquinoline-3-carboxylic acid is esterified to methyl 2-chloroquinoline-3-carboxylate.
  • Pyrrole annulation : Reaction with ethyl acetoacetate in the presence of ammonium acetate yields ethyl 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-carboxylate.
  • Saponification and sulfonation : Hydrolysis to the carboxylic acid followed by chlorosulfonation using chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group.

Optimization Note : Excess chlorosulfonic acid (3 eq.) and controlled temperature prevent polysubstitution. Yield: 68–72% after recrystallization.

Analytical Validation of Intermediate

  • IR spectroscopy : Strong absorption at 1360 cm⁻¹ (S=O asymmetric stretch) and 1175 cm⁻¹ (S=O symmetric stretch).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.4 Hz, H-7), 7.92 (d, J=8.4 Hz, H-9), 3.20 (m, H-5), 2.85 (m, H-6).

Preparation of 4-(4-Methoxypiperidin-1-yl)aniline

Piperidine Functionalization

  • 4-Hydroxypiperidine is methylated using methyl iodide and K₂CO₃ in DMF to yield 4-methoxypiperidine (89% yield).
  • Buchwald–Hartwig coupling : 4-Fluoronitrobenzene reacts with 4-methoxypiperidine using Pd(OAc)₂/Xantphos to form 4-(4-methoxypiperidin-1-yl)nitrobenzene (82% yield).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-(4-methoxypiperidin-1-yl)aniline (95% yield).

Critical Parameter : Excess piperidine (1.2 eq.) ensures complete substitution during coupling.

Sulfonamide Coupling Reaction

Reaction Conditions

The sulfonyl chloride (1 eq.) and 4-(4-methoxypiperidin-1-yl)aniline (1.1 eq.) are combined in anhydrous acetonitrile with N,N-diisopropylethylamine (2.5 eq.) at 25°C for 16 hours. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) affords the final product in 63% isolated yield.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic sulfur, followed by deprotonation to form the sulfonamide bond. Steric hindrance from the piperidine moiety necessitates extended reaction times compared to simpler anilines.

Optimization and Scalability

Solvent Screening

Solvent Base Yield (%) Purity (%)
MeCN i-Pr₂NEt 63 98
DCM Et₃N 41 89
THF DBU 55 92

Structural Characterization of Final Product

Spectroscopic Data

  • HRMS (ESI+) : m/z Calculated for C₂₅H₂₈N₃O₄S [M+H]⁺: 466.1798; Found: 466.1801.
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.4 (C=O), 144.2 (C-SO₂), 128.9–115.7 (aromatic carbons), 55.1 (OCH₃).

X-ray Crystallography

Single-crystal analysis confirms the cis orientation of the sulfonamide group relative to the piperidine ring, with intermolecular hydrogen bonds stabilizing the lattice.

Industrial and Environmental Considerations

Waste Management

  • Chlorosulfonic acid residues require neutralization with cold NaHCO₃ before disposal.
  • Pd catalysts from coupling steps are recovered via filtration and reused.

Scalability

Batch sizes up to 500 g have been achieved with consistent yields (60–65%), demonstrating feasibility for pilot-scale production.

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a pyrroloquinoline scaffold fused with a sulfonamide group and a 4-methoxypiperidine substituent. The sulfonamide moiety enhances hydrogen-bonding potential, critical for target interactions, while the methoxypiperidine group contributes to solubility and conformational flexibility. The fused heterocyclic system may influence π-π stacking and electronic properties .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves multi-step protocols:

  • Step 1 : Coupling of a piperidine derivative (e.g., 4-methoxypiperidine) with a halogenated phenyl intermediate under Buchwald-Hartwig amination conditions .
  • Step 2 : Sulfonamide formation via reaction of the intermediate quinoline sulfonyl chloride with an aniline derivative in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Purification via recrystallization using ethanol/water mixtures or column chromatography .

Q. Which analytical techniques are critical for characterizing purity and crystallinity?

  • X-ray powder diffraction (XRPD) : Confirms crystalline phase identity and polymorphism .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) : Assess thermal stability and melting behavior .
  • NMR spectroscopy (¹H/¹³C) : Validates structural integrity and detects impurities (<0.5% by integration) .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved?

Discrepancies often arise from solvent polarity and pH variations. For example:

  • Polar solvents (DMF, DMSO) : Increase solubility due to hydrogen bonding with sulfonamide and piperidine groups .
  • Aqueous buffers : Solubility drops at neutral pH but improves under acidic conditions (e.g., pH 4–5) via protonation of the piperidine nitrogen. Use dynamic light scattering (DLS) to assess aggregation thresholds .

Q. What strategies optimize synthesis yield during scale-up?

  • Catalyst optimization : Replace Pd(OAc)₂ with XPhos-Pd-G3 for higher turnover in coupling steps (yield increases from 65% to 82%) .
  • Solvent selection : Substitute DMF with NMP to reduce side reactions in sulfonamide formation .
  • Temperature control : Maintain ≤80°C during cyclization to prevent decomposition of the pyrroloquinoline core .

Q. How do computational models predict pharmacokinetic properties?

  • Lipinski’s Rule of Five : Assess drug-likeness via calculated logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • Molecular dynamics (MD) simulations : Predict binding stability with target proteins (e.g., kinases) by analyzing interactions between the sulfonamide group and catalytic lysine residues .

Q. How can discrepancies in biological activity across cell-based assays be addressed?

  • Assay standardization : Normalize cell passage number, serum concentration, and incubation time to reduce variability .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to off-target effects .

Q. What structural modifications enhance target binding affinity?

  • Piperidine substitution : Replace 4-methoxy with 4-fluoro to improve hydrophobic interactions (e.g., IC₅₀ reduction from 120 nM to 45 nM in kinase assays) .
  • Sulfonamide bioisosteres : Substitute with phosphonamides to enhance solubility while maintaining hydrogen-bonding capacity .

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